(S)-1-(trimethylsilyl)hept-1-yn-3-ol
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Overview
Description
(S)-1-(trimethylsilyl)hept-1-yn-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-1-yn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(trimethylsilyl)hept-1-yn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-1-yne and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the alcohol group, facilitating the nucleophilic attack on the trimethylsilyl chloride.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation or crystallization may be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(trimethylsilyl)hept-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(trimethylsilyl)hept-1-yn-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(trimethylsilyl)hept-1-yn-3-ol depends on its specific application. In chemical reactions, the trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with specific molecular targets, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(trimethylsilyl)but-1-yn-3-ol: A shorter-chain analogue with similar reactivity but different physical properties.
(S)-1-(trimethylsilyl)oct-1-yn-3-ol: A longer-chain analogue with potentially different solubility and stability characteristics.
Uniqueness
(S)-1-(trimethylsilyl)hept-1-yn-3-ol is unique due to its specific chain length and the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H20OSi |
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Molecular Weight |
184.35 g/mol |
IUPAC Name |
1-trimethylsilylhept-1-yn-3-ol |
InChI |
InChI=1S/C10H20OSi/c1-5-6-7-10(11)8-9-12(2,3)4/h10-11H,5-7H2,1-4H3 |
InChI Key |
CXLMKZVNVIEYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
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